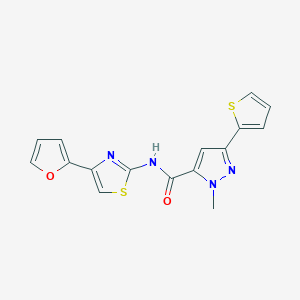
N-(4-(呋喃-2-基)噻唑-2-基)-1-甲基-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4O2S2 and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎特性
噻吩及其取代衍生物,包括该化合物,据报道具有抗炎特性 。这使得它们在治疗以炎症为特征的疾病方面具有潜在的用途。
抗精神病应用
这些化合物也被发现具有抗精神病作用 。这表明它们在治疗精神疾病方面具有潜在的应用。
抗心律失常作用
这些化合物的抗心律失常特性可能使它们在治疗心律不齐方面有用 。
抗焦虑应用
这些化合物的抗焦虑作用表明它们在治疗焦虑症方面具有潜在的应用 。
抗真菌特性
这些化合物已被发现具有抗真菌特性 ,表明它们可能在治疗真菌感染方面有用。
抗氧化特性
这些化合物的抗氧化特性可能使它们在中和体内有害的自由基方面有用 。
抗微生物应用
这些化合物已被发现具有抗微生物特性 ,表明它们可能在治疗微生物感染方面有用。
抗癌应用
这些化合物已被发现具有抗癌特性 。 据报道,它们在生物和生理功能方面是极其有效的化合物,例如抑制激酶和抗癌 。这表明它们在治疗各种癌症方面具有潜在的应用。
生物活性
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological implications, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from easily accessible precursors. The method often includes the formation of the thiazole and pyrazole rings, followed by the introduction of the furan and thiophene moieties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects against viruses, including MERS-CoV. For instance, related compounds showed IC50 values (the concentration required to inhibit viral replication by 50%) in the low micromolar range, highlighting their potential as antiviral agents . The specific compound may share similar mechanisms of action due to its structural characteristics.
Anticancer Activity
The compound's structure suggests possible interactions with various cellular pathways involved in cancer progression. Pyrazole derivatives have been reported to exhibit cytotoxicity against several cancer cell lines. In vitro studies indicate that modifications to the thiophene and furan substituents can enhance or diminish activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.
| Substituent | Modification | Effect on Activity |
|---|---|---|
| Furan | Positioning | Enhances antiviral activity |
| Thiazole | Substitution | Critical for cytotoxicity |
| Thiophene | Variability | Alters selectivity for cancer cell lines |
Studies have shown that introducing electron-withdrawing groups can improve potency by increasing lipophilicity and enhancing membrane permeability .
Case Studies
A notable study demonstrated that a series of pyrazole derivatives, including those with similar structural motifs to our compound, displayed substantial antitubercular activity. The most active derivative exhibited an MIC (minimum inhibitory concentration) of 12.5 μg/mL against Mycobacterium tuberculosis . This suggests that N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may also possess similar therapeutic potential.
属性
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-20-12(8-10(19-20)14-5-3-7-23-14)15(21)18-16-17-11(9-24-16)13-4-2-6-22-13/h2-9H,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWAHPNISNQGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














